molecular formula C11H13N3O B1628431 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915922-88-2

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1628431
CAS No.: 915922-88-2
M. Wt: 203.24 g/mol
InChI Key: DQVGKSKROOPQQB-UHFFFAOYSA-N
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Description

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound with the CAS Number 915922-88-2 and a molecular formula of C11H13N3O . It features a 1,2,4-oxadiazole heterocycle, a structure known to act as a bioisostere for esters and carboxamides, making it a valuable scaffold in medicinal and materials chemistry . This compound is of significant interest in diverse research applications. In materials science, 1,2,4-oxadiazole derivatives are explored as electron-transporting materials and prominent hole blockers in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . The electron-deficient nature of the oxadiazole core contributes to high thermal stability and photoluminescence quantum yield, which can help reduce operating voltages and improve device performance . In pharmaceutical research, the 1,2,4-oxadiazole motif is a privileged structure in drug discovery. Compounds containing this core have been investigated as competitive enzyme inhibitors . Furthermore, 1,3,4-oxadiazole derivatives (a related isomer) demonstrate a broad spectrum of pharmacological activities, including anticancer potential, and some, like the FDA-approved drug Zibotentan, have been developed as potent therapeutic agents . The primary amine functional group in this molecule provides a versatile handle for further chemical modification, allowing researchers to conjugate the oxadiazole core to other pharmacophores or functional polymers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVGKSKROOPQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589719
Record name 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-88-2
Record name α-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. It belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug discovery and development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of 1,2,4-oxadiazole can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective dose-dependent responses .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds increase p53 expression and activate caspase-3 cleavage, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : The compound has been reported to exhibit antibacterial effects against various strains of bacteria, including Xanthomonas oryzae and Rhizoctonia solani, making it a potential candidate for agricultural applications.

Pharmacological Properties

The pharmacological profile of this compound suggests it may act as an effective agent against multiple diseases due to its ability to interact with various biological targets. The structure allows it to potentially inhibit specific enzymes involved in disease progression.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 and caspase activation
AnticancerMDA-MB-231VariesDose-dependent apoptosis induction
AntimicrobialXanthomonas oryzaeLow μMDisruption of bacterial cell wall synthesis
AntimicrobialRhizoctonia solaniLow μMInhibition of fungal growth

Molecular Docking Studies

Molecular docking studies have indicated that the compound interacts favorably with target proteins involved in cancer progression. Hydrophobic interactions between the aromatic rings of the oxadiazole derivatives and amino acid residues enhance binding affinity, similar to established drugs like Tamoxifen .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions that yield derivatives with enhanced biological activity. Structural modifications have been shown to improve potency against specific targets, highlighting the importance of SAR in developing more effective compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine has been investigated for its potential as a therapeutic agent. Its oxadiazole ring system is known for exhibiting biological activity, particularly in the development of anti-inflammatory and anti-cancer drugs. Research has indicated that compounds containing oxadiazole moieties can inhibit various enzymes and pathways involved in cancer progression.

Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The specific role of this compound in this context warrants further investigation.

Materials Science

The compound has applications in materials science, particularly in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating advanced materials with enhanced properties.

Example: Polymer Synthesis
Researchers have utilized this compound as a monomer in the synthesis of conducting polymers. These polymers have shown promise in electronic applications due to their improved conductivity and stability compared to traditional materials.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection of various analytes. Its unique chemical structure allows it to form complexes with specific ions or molecules, facilitating their identification and quantification.

Application: Ion Detection
A notable application involves using this compound as a fluorescent probe for detecting heavy metal ions in environmental samples. The fluorescence intensity changes upon binding with metal ions, allowing for sensitive detection methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine with structurally analogous compounds, focusing on substituent effects, heterocycle variations, and inferred pharmacological properties.

Substituent Variations on the Aryl Group

Compound Name Substituent Key Properties/Effects References
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 3-Fluoro-4-methylphenyl Fluorine’s electron-withdrawing effect enhances metabolic stability and may strengthen target binding via polar interactions. The methyl group retains lipophilicity. Higher molecular weight (257.69 g/mol) vs. target compound.
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine Benzyl Increased steric bulk and π-π stacking potential due to the benzyl group. Reduced solubility compared to p-tolyl derivatives.
2-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine 2,3-Dimethoxyphenyl Methoxy groups improve solubility via hydrogen bonding but may reduce cell permeability. Electron-donating effects alter electronic distribution of the oxadiazole ring.

Heterocycle Isomerism and Core Modifications

Compound Name Heterocycle Type Key Differences References
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 1,3,4-Oxadiazole The 1,3,4-oxadiazole isomer has distinct dipole moments and hydrogen-bonding patterns. It is less electron-deficient than 1,2,4-oxadiazoles, potentially reducing reactivity in nucleophilic environments. Synthesized via polyphosphoric acid condensation (87% yield).
(5-(p-Tolyl)isoxazol-3-yl)methanamine Isoxazole Isoxazole’s oxygen-nitrogen arrangement creates different electronic properties. Less thermally stable than oxadiazoles but may exhibit stronger antimicrobial activity due to increased polarity.
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine 1,2,4-Triazole Triazole’s additional nitrogen enables stronger metal coordination and hydrogen bonding. Higher polarity may reduce blood-brain barrier penetration compared to oxadiazoles.

Side-Chain Modifications

Compound Name Side Chain Functional Implications References
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine Ethyl group Shorter alkyl chain reduces steric hindrance, potentially improving binding to flat enzymatic pockets. Lower molecular weight (155.18 g/mol) may enhance solubility.
N-(1-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acrylamide Acrylamide derivative The acrylamide group enables covalent binding to cysteine residues (e.g., in kinase inhibitors). Demonstrates the utility of the ethanamine side chain for prodrug or targeted therapy design.

Structural and Functional Analysis

  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) increase the oxadiazole’s electron deficiency, enhancing its reactivity in nucleophilic substitution reactions.
  • Lipophilicity : The p-tolyl group in the target compound strikes a balance between lipophilicity (logP ~2.5, estimated) and solubility. Benzyl derivatives () exhibit higher logP values, favoring membrane permeability but risking solubility issues.
  • Synthetic Accessibility : The target compound’s synthesis likely involves condensation of p-toluic hydrazide with glycine derivatives, similar to methods described for 1,3,4-oxadiazoles (). Fluorinated analogs require halogenation steps, which may lower yields.

Preparation Methods

Cyclization of Amidoximes with Acyl Chlorides

The one-pot synthesis developed by Baykov et al. (2017) provides a streamlined route to 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. For the target compound, this method involves reacting p-tolyl amidoxime (derived from p-tolunitrile and hydroxylamine hydrochloride) with β-amino-propionyl chloride (Figure 1). The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, followed by cyclodehydration to form the oxadiazole ring.

Key Steps :

  • Amidoxime Formation : p-Tolunitrile reacts with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux for 4 hours to yield p-tolyl amidoxime.
  • Acyl Chloride Preparation : β-Alanine is treated with thionyl chloride to generate β-amino-propionyl chloride, with the amine group protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions.
  • Cyclization : The amidoxime and acyl chloride are combined in dichloromethane with triethylamine as a base, stirring at room temperature for 12 hours. Deprotection of the Boc group using trifluoroacetic acid yields the final ethanamine derivative.

Yield : 68–72% after purification via column chromatography.

Multistep Synthesis from Benzohydrazide Derivatives

Adapting the method of Suman Bala et al. (2014), the oxadiazole core is constructed through sequential functionalization of benzohydrazide:

  • Oxadiazole Formation : Benzohydrazide reacts with cyclohexanoic acid in phosphoryl chloride (POCl₃) to form 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole.
  • Nitration and Reduction : Nitration with KNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s meta position, followed by reduction with SnCl₂/HCl to yield an aniline derivative.
  • Ethanamine Introduction : The aniline intermediate undergoes reductive amination with acetaldehyde in the presence of sodium cyanoborohydride, introducing the ethanamine side chain.

Optimization : Microwave irradiation (60% power, 15 minutes) enhances cyclization efficiency, improving yields to 75–80%.

Post-Functionalization of Pre-Formed Oxadiazoles

This approach modifies a pre-synthesized 5-substituted oxadiazole to introduce the ethanamine group:

  • 5-Bromo-3-(p-tolyl)-1,2,4-oxadiazole Synthesis : p-Tolyl amidoxime reacts with bromoacetyl chloride in toluene under reflux, forming the brominated oxadiazole.
  • Buchwald-Hartwig Amination : The bromide undergoes palladium-catalyzed coupling with ethylamine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 24 hours.

Yield : 65% after recrystallization from ethanol.

Microwave-Assisted Solvent-Free Synthesis

Srivastav et al. (2011) demonstrated that solvent-free conditions under microwave irradiation accelerate oxadiazole formation. For the target compound:

  • Hydrazide Preparation : p-Tolylacetic acid is converted to its hydrazide using hydrazine hydrate in ethanol.
  • Cyclization : The hydrazide reacts with cyanogen bromide in a domestic microwave oven (60% power, 15 minutes), directly forming the oxadiazole ring with an ethanamine substituent.

Advantages : Reaction time reduced from 24 hours to 15 minutes, with yields exceeding 80%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Amidoxime Cyclization p-Tolyl amidoxime, β-amino-propionyl chloride Room temperature, 12 h 68–72% One-pot, minimal purification
Multistep Synthesis Benzohydrazide, SnCl₂, acetaldehyde Reflux, microwave 75–80% High regioselectivity
Post-Functionalization 5-Bromo-oxadiazole, ethylamine Pd catalysis, 100°C 65% Versatile for diverse amines
Microwave-Assisted Hydrazide, cyanogen bromide Solvent-free, 15 min >80% Rapid, eco-friendly

Q & A

Q. Advanced

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at the p-tolyl or ethanamine positions.
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups.
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate structural features with bioactivity .

What computational methods are suitable for predicting the compound’s reactivity and binding modes?

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with target proteins (e.g., kinases).
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • MD simulations : NAMD or GROMACS for stability analysis in biological membranes .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Basic

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. The oxadiazole ring is stable in neutral conditions but hydrolyzes in strong acids/bases.
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, consistent with heterocyclic analogs .

What is the compound’s reactivity toward common nucleophiles or electrophiles?

Q. Advanced

  • Nucleophilic attack : The oxadiazole’s N-O bond reacts with Grignard reagents to form substituted amines.
  • Electrophilic substitution : Nitration at the p-tolyl group occurs under mixed acid conditions (HNO₃/H₂SO₄).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl ring .

What role does this compound play in heterocyclic chemistry research?

Advanced
It serves as:

  • A scaffold for bioactive molecule design (e.g., kinase inhibitors).
  • A ligand precursor for metal coordination complexes (e.g., Ru or Pt-based anticancer agents).
  • A model system for studying heterocyclic ring tautomerism and electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

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